molecular formula C12H9ClO B1297440 2-(2-Naphthyl)acetyl chloride CAS No. 37859-25-9

2-(2-Naphthyl)acetyl chloride

Cat. No. B1297440
CAS RN: 37859-25-9
M. Wt: 204.65 g/mol
InChI Key: QEJGMKHQXSZCOS-UHFFFAOYSA-N
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Description

“2-(2-Naphthyl)acetyl chloride” is an organic compound often used in chemical synthesis . It is also known as Naphthalene-2-acetyl chloride or β-Naphthaleneacetyl chloride . The molecular formula of this compound is C12H9ClO and it has a molecular weight of 204.65 g/mol .

Scientific Research Applications

Synthesis Applications

2-(2-Naphthyl)acetyl chloride is used in various synthesis processes. For example, it's involved in the acetylation of 2-(1-naphthyl) thiophene with acetyl chloride, leading to derivatives like 5-aceto-2-(1-naphthyl) thiophene, which are characterized for their properties (Stulin & Putokhin, 1966). Additionally, its derivative, (2-naphthoxy)acetyl chloride, shows promise as a fluorescent reagent for analytical derivatization in chromatography, especially for the detection of amino pharmaceuticals (Duh et al., 2003).

Catalytic and Reaction Studies

In reaction studies, 2-(2-Naphthyl)acetyl chloride is used as a component in various chemical reactions. For instance, its role in the Friedel–Crafts acetylation of naphthalene has been studied, where it acts as an acylating agent with specific kinetic and mechanistic characteristics (Dowdy et al., 1991). Similarly, its derivatives have been used in the electrochemical reduction of arylethyl chlorides, a process significant for the synthesis of anti-inflammatory drugs (Isse et al., 2005).

Analytical Chemistry and Detection

2-(2-Naphthyl)acetyl chloride derivatives have applications in analytical chemistry. For example, 2-naphthyl acetate, a related compound, enhances the chemiluminescent reaction in the assay of cholinesterase, providing a method for sensitive detection and analysis of this enzyme (Díaz et al., 1995).

Organic Chemistry

In organic chemistry, derivatives of 2-(2-Naphthyl)acetyl chloride have been studied for their reaction mechanisms, such as the photo-Fries rearrangement of 1-naphthyl acetate, which involves radical intermediates (Nakagaki et al., 1985).

Safety And Hazards

The safety data sheet for “2-(2-Naphthyl)acetyl chloride” indicates that it is a highly flammable liquid and vapor that causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-naphthalen-2-ylacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO/c13-12(14)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJGMKHQXSZCOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343192
Record name 2-(2-NAPHTHYL)ACETYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Naphthyl)acetyl chloride

CAS RN

37859-25-9
Record name 2-Naphthaleneacetyl chloride
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-NAPHTHYL)ACETYL CHLORIDE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Naphthyl)acetyl chloride
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Synthesis routes and methods I

Procedure details

2-Naphthylacetyl chloride is prepared according to the method described in Example 8 using 2-naphthylacetic acid (2.47 g, 13.3 mmol) to give a yellow solid which is dissolved in chloroform (15 mL). This solution is added to a solution of (±)-trans-[2-(4-methyl-1-piperazinyl)]cyclohexanol (2.5 g, 12.6 mmol) in chloroform (10 mL), and the mixture is refluxed for 11 hours under nitrogen. The solvent is removed in vacuo, and the residue is partitioned between 1M hydrochloric acid (100 mL) and ether (60 mL). The ether layer is separated and the aqueous is washed with more ether (2×30 mL), and then basified by the addition of 50% sodium hydroxide solution. This is then extracted with ether (4×30 mL), and the combined ether extracts are washed repeatedly with water to remove any unreacted aminoalcohol. The ether containing the product is then dried over sodium sulfate, and the solvent is removed to leave the crude free ester. The free ester is dissolved in ether/dichloromethane (35 mL, 4:3) and converted to the dihydrochloride salt by treatment with an excess of HCl in the same solvent. The resulting solid is washed with ether and recrystallised from hot methanol to yield the title compound.
Quantity
2.47 g
Type
reactant
Reaction Step One
[Compound]
Name
(±)-trans-[2-(4-methyl-1-piperazinyl)]cyclohexanol
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred solution of 2-naphthylacetic acid (0.960 g, 5.15 mmol) in methylene chloride (10 mL) was added oxalyl chloride (0.58 mL, 6.7 mmol) and DMF (1 drop). After 1.5 hours, the solvent was evaporated to give 2-naphthylacetyl chloride. A solution of the 2-naphthylacetyl chloride in THF (3 mL), cooled to -78° C., was slowly cannulated into a stirred solution of the lithium salt of 4 -(S)-(+)-4-isopropyl-2-oxazolidinone (prepared by treating, at -78° C., a solution of 4 -(S)-(+)-4 -isopropyl-2-oxazolidinone (0.60 g, 5.2 mmol) in THF (4 mL) with a solution of butyllithium (1.6 M in hexane) for 15 min). After 2 hours, 10% citric acid and ethyl acetate were added. The organic phase was washed with NaHCO3 and brine, dried (MgSO4), and concentrated. Flash column chromatography of the residue (15% ethyl acetate/hexanes) gave 4 -(S)-4 -isopropyl-3-(2-naphthylacetyl)-2-oxazolidinone as a slightly yellow oil (0.91 g, 60%).
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
0.58 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of β-naphthylacetic acid (25 g.) in chloroform (25 ml.) was added to a solution of thionyl chloride (50 ml.) in chloroform (80 ml.) and the mixture was heated under reflux for 1 hour, cooled and evaporated to dryness. The solid residue was crystallised from petroleum ether (b.p. 80°-100° C.) to give β-naphthylacetyl chloride, m.p. 67°-70° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
X Han, K Yang, H Cheng, KN Fikes, RW Gross - Journal of lipid research, 2005 - ASBMB
This article presents a novel methodology for the analysis of ethanolamine glycerophospholipid (PE) and lysoPE molecular species directly from lipid extracts of biological samples. …
Number of citations: 137 www.jlr.org
R Ortmann, J Wiesner, K Silber, G Klebe… - … der Pharmazie: An …, 2007 - Wiley Online Library
Deoxy‐D‐xylulose‐5‐phosphate reductoisomerase (Dxr) represents an essential enzyme of the mevalonate‐independent pathway of the isoprenoid biosynthesis. Using fosmidomycin …
Number of citations: 50 onlinelibrary.wiley.com
HAM Mucke, J Castaner - Drugs of the Future, 1998 - access.portico.org
Some 10 years ago, claiming a single compound as a potential treatment for constipation, depression, spinal neuromotor disorders and dementia might have been considered …
Number of citations: 2 access.portico.org

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